molecular formula C22H22F3N3O4S B2723513 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1207034-00-1

2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2723513
CAS No.: 1207034-00-1
M. Wt: 481.49
InChI Key: OXKDHBLYESXWGT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22F3N3O4S and its molecular weight is 481.49. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis and Crystal Structure

The compound has been synthesized through an eco-friendly microwave-assisted process, emphasizing a sustainable approach to chemical synthesis. This method not only accelerates the reaction but also enhances the regioselectivity, producing 1,2,3-triazole derivatives with a chair conformation for the piperazine ring, as evidenced by X-ray diffraction. This synthesis route presents an efficient alternative to conventional methods, reducing the environmental impact and improving reaction efficiency (M. Said et al., 2020).

Antimicrobial and Anti-Proliferative Activities

Research has demonstrated that derivatives of the compound show significant antimicrobial activities against pathogenic bacteria and fungi, including Gram-positive and Gram-negative bacteria, as well as anti-proliferative activities against various cancer cell lines such as prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer. This highlights the potential of these derivatives as therapeutic agents in treating infectious diseases and cancer (L. H. Al-Wahaibi et al., 2021).

Anti-Mycobacterial Chemotypes

The compound's scaffold has been identified as a promising new chemotype for anti-mycobacterial activity. It has shown potential in combating Mycobacterium tuberculosis with low cytotoxicity, making it a candidate for developing new therapeutic strategies against tuberculosis. This discovery is critical as tuberculosis remains a leading cause of death worldwide, necessitating the development of more effective and less toxic drugs (S. Pancholia et al., 2016).

Wound-Healing Potential

Derivatives of this compound have shown significant in vivo wound-healing activity, with certain derivatives promoting faster epithelialization and higher wound contraction rates compared to standard treatments. This indicates their potential in developing new treatments for wound management, especially in enhancing the healing process and improving patient outcomes (K. Vinaya et al., 2009).

Electrochemical Synthesis

The compound has been utilized in electrochemical syntheses, demonstrating its versatility in chemical reactions. Electrochemical oxidation in the presence of nucleophiles has led to the creation of new arylthiobenzazoles, showcasing the potential for innovative synthetic routes in organic chemistry (A. Amani & D. Nematollahi, 2012).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O4S/c1-30-17-6-3-14(11-18(17)31-2)12-20(29)27-7-9-28(10-8-27)21-26-16-5-4-15(13-19(16)33-21)32-22(23,24)25/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKDHBLYESXWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.